molecular formula C18H17N3O2 B11468556 1-(2-phenoxyethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

1-(2-phenoxyethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B11468556
M. Wt: 307.3 g/mol
InChI Key: ASPAOKHPUSRNMP-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one is a complex organic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 1-(2-Phenoxyethyl)-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one consists of a quinazoline core fused with an imidazole ring, and a phenoxyethyl side chain attached to the nitrogen atom of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenoxyethyl)-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives.

    Imidazole Ring Formation: The imidazole ring is introduced by reacting the quinazoline intermediate with an appropriate imidazole precursor under acidic or basic conditions.

    Phenoxyethyl Side Chain Attachment: The final step involves the alkylation of the nitrogen atom of the imidazole ring with 2-phenoxyethyl bromide or chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 1-(2-Phenoxyethyl)-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazoquinazoline derivatives.

    Substitution: The phenoxyethyl side chain can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced imidazoquinazoline derivatives.

    Substitution: Various substituted imidazoquinazolines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

1-(2-Phenoxyethyl)-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one can be compared with other imidazoquinazoline derivatives, such as:

    1-(2-Hydroxyethyl)-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one: Similar structure but with a hydroxyethyl side chain.

    1-(2-Methoxyethyl)-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one: Similar structure but with a methoxyethyl side chain.

The uniqueness of 1-(2-Phenoxyethyl)-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one lies in its phenoxyethyl side chain, which can impart different physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

1-(2-phenoxyethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C18H17N3O2/c22-17-15-8-4-5-9-16(15)19-18-20(10-11-21(17)18)12-13-23-14-6-2-1-3-7-14/h1-9H,10-13H2

InChI Key

ASPAOKHPUSRNMP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N=C2N1CCOC4=CC=CC=C4

Origin of Product

United States

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